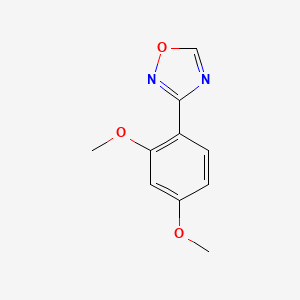

3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H10N2O3/c1-13-7-3-4-8(9(5-7)14-2)10-11-6-15-12-10/h3-6H,1-2H3 |

InChI Key |

QBPXNUBINNLVEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC=N2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,4 Dimethoxyphenyl 1,2,4 Oxadiazole and Its Derivatives

Classical and Established Synthetic Routes

The traditional and most widely employed methods for the synthesis of 1,2,4-oxadiazoles involve the cyclization of O-acylamidoxime intermediates, which are typically formed from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative.

Amidoxime-Based Approaches

Amidoximes are central to the synthesis of 1,2,4-oxadiazoles, serving as the nitrogen and one of the carbon donors to the heterocyclic ring. nih.gov The synthesis generally begins with the preparation of the requisite amidoxime, in this case, 2,4-dimethoxybenzamidoxime, from the corresponding nitrile, 2,4-dimethoxybenzonitrile (B173694), and hydroxylamine (B1172632). nih.gov

A common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process: the O-acylation of an amidoxime followed by intramolecular cyclodehydration. nih.gov In the context of synthesizing a derivative of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, 2,4-dimethoxybenzamidoxime would be reacted with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base like pyridine. ijper.org This reaction forms an O-acylamidoxime intermediate. Subsequent heating of this intermediate, often in a suitable solvent, promotes an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. nih.gov

The reaction conditions for the cyclization step can vary, with thermal methods being traditional. However, the use of dehydrating agents or milder conditions facilitated by reagents like tetra-N-butylammonium fluoride (B91410) (TBAF) has also been reported for analogous systems. rsc.org

Table 1: Representative Two-Step Synthesis of 1,2,4-Oxadiazole Derivatives via O-Acylation and Cyclodehydration

| Amidoxime | Acylating Agent | Base/Solvent | Cyclization Condition | Product | Yield (%) | Reference |

| 2-Chlorobenzamidoxime | Substituted Benzoyl Chloride | Pyridine | Room Temperature, 4h | 3-(2-Chlorophenyl)-5-(substituted-phenyl)-1,2,4-oxadiazole | Not Specified | ijper.org |

| DNA-conjugated Aryl Nitriles | Various Carboxylic Acids | Not Specified | 90 °C, pH 9.5 Borate (B1201080) Buffer, 2h | DNA-conjugated 3,5-disubstituted 1,2,4-oxadiazoles | 51-92% | nih.gov |

To improve efficiency and reduce reaction times, one-pot synthetic protocols have been developed. These methods combine the acylation and cyclization steps without the need for isolating the O-acylamidoxime intermediate. For the synthesis of this compound derivatives, this would involve reacting 2,4-dimethoxybenzamidoxime directly with a carboxylic acid, ester, or acyl chloride under conditions that promote both acylation and subsequent cyclodehydration.

Several methodologies exist for this one-pot approach. One such method involves the condensation of amidoximes and carboxylic acid esters in a superbasic medium like NaOH/DMSO at room temperature. nih.gov Another approach utilizes potassium carbonate to facilitate the reaction between amidoximes and carboxylic acid esters. Microwave irradiation in the presence of a solid support like silica (B1680970) gel has also been employed to accelerate the formation of the 1,2,4-oxadiazole ring from an amidoxime and an acryloyl chloride derivative. nih.gov

Table 2: One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives

| Amidoxime | Carboxyl Derivative | Reagent/Catalyst | Solvent/Condition | Product | Yield (%) | Reference |

| Various Amidoximes | Methyl or Ethyl Esters | NaOH | DMSO, Room Temp, 4-24h | 3,5-Disubstituted-1,2,4-oxadiazoles | 11-90% | nih.gov |

| Benzamidoxime | 3-Aryl-acryloyl chlorides | K₂CO₃/Silica Gel | Dichloromethane, Microwave | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Not Specified | nih.gov |

| Various Amidoximes | gem-Dibromomethylarenes | Not Specified | Not Specified | 3,5-Diarylsubstituted-1,2,4-oxadiazoles | ~90% | nih.gov |

An alternative route to 1,2,4-oxadiazoles involves the reaction of an amidoxime with an aldehyde. This reaction typically proceeds via a nucleophilic addition-elimination (condensation) mechanism to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. chemicalbook.comchemguide.co.uklibretexts.org This intermediate is then subjected to an oxidative dehydrogenation step to furnish the aromatic 1,2,4-oxadiazole ring.

For instance, reacting 2,4-dimethoxybenzamidoxime with a suitable aldehyde would yield a 3-(2,4-dimethoxyphenyl)-5-substituted-4,5-dihydro-1,2,4-oxadiazole. The subsequent oxidation can be carried out using various oxidizing agents. A plausible mechanism involves the protonation of the aldehyde, followed by nucleophilic attack by the amidoxime and subsequent oxidative cyclization. nih.gov

Table 3: Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Aldehydes

| Amidoxime | Aldehyde | Catalyst/Oxidant | Solvent/Temperature | Product | Yield (%) | Reference |

| Benzonitrile & Hydroxylamine HCl (forms amidoxime in situ) | Benzaldehyde | Graphene Oxide (GO) | Not Specified / 80°C | 3,5-Diphenyl-1,2,4-oxadiazole | 73% | nih.gov |

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com In the context of 1,2,4-oxadiazole synthesis, this involves the reaction of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). youtube.com To synthesize this compound, one could envision the cycloaddition of 2,4-dimethoxyphenylnitrile oxide with a suitable nitrile.

Nitrile oxides are often generated in situ from the corresponding aldoxime by oxidation, or from hydroximoyl halides by dehydrohalogenation. The regioselectivity of the cycloaddition can be influenced by the electronic properties of both the nitrile oxide and the nitrile. numberanalytics.com Platinum(II)-mediated 1,3-dipolar cycloaddition has also been reported as a method to generate complex oxadiazole structures. nih.gov

Modern and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Several such approaches have been applied to the synthesis of 1,2,4-oxadiazoles.

Microwave-assisted synthesis has emerged as a valuable technique to accelerate organic reactions. The synthesis of 1,2,4-oxadiazoles on a silica-supported system under microwave irradiation has been shown to be a fast and efficient method. nih.gov This approach avoids the need for high temperatures and long reaction times associated with conventional heating.

The use of environmentally benign and reusable catalysts is another hallmark of green chemistry. Graphene oxide (GO) has been reported as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts as both a solid acid catalyst and an oxidizing agent in the reaction between an amidoxime and an aldehyde.

Electrochemical methods also offer a green alternative for the synthesis of 1,2,4-oxadiazoles. Anodic oxidation can be used to generate an iminoxy radical from an N-benzyl amidoxime, which then undergoes intramolecular cyclization to form the oxadiazole ring under mild conditions. rsc.org

Table 4: Green Synthetic Approaches to 1,2,4-Oxadiazoles

| Synthetic Method | Catalyst/Reagent | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Silica Gel Support | Fast reaction times, efficiency | nih.gov |

| Metal-Free Catalysis | Graphene Oxide (GO) | Environmentally benign, reusable catalyst | nih.gov |

| Electrochemical Synthesis | Anodic Oxidation | Mild conditions, high functional group compatibility | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of 1,2,4-oxadiazole synthesis, microwave irradiation has been successfully employed to drive the cyclodehydration reaction, which is a key step in the formation of the oxadiazole ring. This method significantly reduces reaction times from hours to minutes compared to conventional heating methods.

A general microwave-assisted approach involves the reaction of an amidoxime with a carboxylic acid or its activated form. For the synthesis of derivatives of this compound, 2,4-dimethoxybenzamidoxime would be a key intermediate. This can be reacted with various carboxylic acids or acyl chlorides under microwave irradiation to yield the desired this compound derivatives. The use of microwave heating in a one-pot, two-step procedure has been reported for the synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles. This often involves the in-situ generation of the amidoxime from the corresponding nitrile, followed by reaction with a carboxylic acid derivative.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref. |

| Aryl Amidoxime | Carboxylic Acid/Acyl Chloride | Microwave Irradiation | 3-Aryl-5-substituted-1,2,4-oxadiazole | Good to Excellent | researchgate.net |

| 2,4-Dimethoxybenzamidoxime | Substituted Acyl Chloride | Microwave, Solvent | 5-Substituted-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | Not specified | General Method |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it minimizes waste and reduces environmental impact. The synthesis of 1,2,4-oxadiazoles has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation.

In a typical solvent-free synthesis, the reactants, such as an amidoxime and an acyl chloride, are mixed together, sometimes with a solid support or catalyst, and heated. This approach has been shown to be highly efficient for the one-pot synthesis of 1,2,4-oxadiazole derivatives. The reaction of an amidoxime with an acyl chloride on a solid support like magnesia under solvent-free microwave irradiation has been reported to produce high yields of 1,2,4-oxadiazoles in a very short reaction time. This methodology is applicable to the synthesis of 3-aryl-1,2,4-oxadiazoles and can be extrapolated for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref. |

| Amidoxime | Acyl Chloride | Magnesia, Microwave, Solvent-free | 1,2,4-Oxadiazole derivative | High | General Method |

| 2,4-Dimethoxybenzamidoxime | Acetyl chloride | Solvent-free, Heat | 5-Methyl-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | Not specified | General Method |

Catalytic Methodologies

Transition metal catalysis offers a powerful avenue for the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. Copper-catalyzed reactions have been particularly explored for C-N and C-O bond formations, which are crucial for the construction of the oxadiazole ring. While specific examples for this compound are not extensively detailed, general methods for 3-aryl-1,2,4-oxadiazoles suggest the feasibility of this approach. For instance, copper-catalyzed oxidative cyclization of amidines with methylarenes has been reported to yield 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| Copper salt | Amidine | Methylarene | Oxidant, Mild conditions | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

In the drive towards more sustainable chemical processes, metal-free catalysis has gained significant attention. Graphene oxide (GO) has emerged as an effective, inexpensive, and environmentally friendly metal-free heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts as a dual-role catalyst, functioning as both an oxidizing agent and a solid acid catalyst. nih.gov

The synthesis involves a one-pot reaction of a nitrile, hydroxylamine hydrochloride, and an aldehyde in the presence of graphene oxide. nih.gov The reaction proceeds through the in-situ formation of an amidoxime, which then reacts with the aldehyde, followed by oxidative cyclization catalyzed by GO. nih.gov This method offers a broad substrate scope and good sustainability. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Ref. |

| Graphene Oxide | Benzonitrile | Hydroxylamine hydrochloride | Benzaldehyde | Ethanol-water, 80°C | 3,5-Diphenyl-1,2,4-oxadiazole | 92% | nih.gov |

| Graphene Oxide | 2,4-Dimethoxybenzonitrile | Hydroxylamine hydrochloride | Formaldehyde | Ethanol-water, 80°C | This compound | Not specified | General Method |

Acid catalysis provides a classic and effective method for promoting the cyclodehydration step in 1,2,4-oxadiazole synthesis.

A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been proven to be an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgscielo.br This one-pot synthesis offers high yields and tolerates a wide range of functional groups. organic-chemistry.org The reaction is typically carried out in a solvent like DMF at elevated temperatures. organic-chemistry.org The proposed mechanism involves the Lewis acid activation of the amidoxime by ZnCl₂, facilitating the formation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with the nitrile. organic-chemistry.org

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref. |

| PTSA-ZnCl₂ | Phenylamidoxime | Acetonitrile | DMF, 80°C | 5-Methyl-3-phenyl-1,2,4-oxadiazole | 92% | organic-chemistry.org |

| PTSA-ZnCl₂ | 2,4-Dimethoxybenzamidoxime | Acetonitrile | DMF, 80°C | 5-Methyl-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | Not specified | organic-chemistry.org |

Trifluoroacetic acid (TFA) has also been utilized as a mediator for the synthesis of 1,2,4-oxadiazoles. While specific protocols for this compound are not detailed, TFA-mediated reactions of O-acylamidoximes are a known method for achieving cyclodehydration to form the oxadiazole ring.

Aqueous Medium Reactions

Performing organic reactions in water is a highly desirable goal from a green chemistry perspective. While challenging due to the often poor solubility of organic reactants, methods for the synthesis of 1,2,4-oxadiazoles in aqueous media have been developed. These reactions often rely on the use of surfactants or co-solvents to facilitate the reaction. For instance, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been reported in an ethanol-water solvent system, particularly in the context of graphene oxide catalysis. nih.gov This indicates the potential for developing more sustainable synthetic routes to this compound and its derivatives in aqueous environments.

Advanced and Specialized Synthetic Strategies

Oxidative Cyclization Methods

Oxidative cyclization has emerged as a powerful technique for the formation of the 1,2,4-oxadiazole ring. This approach typically involves the formation of the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds from a suitable precursor. A common strategy employs the oxidative cyclization of amidoximes. For the synthesis of this compound, this would involve the use of 2,4-dimethoxybenzamidoxime as the key starting material.

One notable method involves the use of iodobenzene (B50100) diacetate (IDB) to facilitate the oxidative cyclization of acylguanidines, which can be adapted for the synthesis of 1,2,4-oxadiazole derivatives. chim.it Another approach utilizes the reaction of amidoximes with α,β-alkynic compounds, where a Michael-like nucleophilic attack by the amidoxime leads to an intermediate that cyclizes under basic conditions to form the 1,2,4-oxadiazole ring. chim.it

The following table summarizes representative oxidative cyclization methods applicable to the synthesis of 1,2,4-oxadiazoles.

| Starting Materials | Reagents and Conditions | Product Type | Ref |

| Acylguanidines | Iodobenzene diacetate (IDB) | 3-Amino-1,2,4-oxadiazoles | chim.it |

| Amidoximes and α,β-alkynic compounds | Basic conditions | 3,5-Disubstituted-1,2,4-oxadiazoles | chim.it |

Tandem and Cascade Annulation Reactions (e.g., Amidines and Methylarenes)

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, provide an efficient and atom-economical route to complex molecules. For the synthesis of 1,2,4-oxadiazoles, a metal-free, one-pot approach has been developed involving the carboxamidation of amidines with aryl carboxylic acids. This reaction proceeds at room temperature to form N-acylamidines, which then undergo a tandem sequence of nucleophilic addition, deamination, and intramolecular cyclization to yield the 1,2,4-oxadiazole product. rsc.org This methodology was successfully applied to the synthesis of the drug lead molecule ataluren, which features a 1,2,4-oxadiazole core. rsc.org

Another innovative tandem reaction involves the use of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). nih.gov This process leads to the formation of 3,5-disubstituted-1,2,4-oxadiazoles in high yields. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Ref |

| Tandem Carboxamidation/Cyclization | Amidines, Aryl carboxylic acids | Room temperature | 3,5-Disubstituted-1,2,4-oxadiazoles | rsc.org |

| Tandem Reaction | Nitroalkenes, Arenes, Nitriles | Trifluoromethanesulfonic acid (TfOH) | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued for their efficiency and ability to rapidly generate molecular diversity. While specific MCRs for this compound are not extensively detailed, the general principles of MCRs can be applied to the synthesis of related heterocyclic systems. For instance, a three-component, one-pot reaction has been reported for the synthesis of hybrid molecular scaffolds linking 1,3-diones and 1,2,4-triazoles, showcasing the potential of MCRs in building complex heterocyclic structures. rsc.org The synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has also been achieved through multicomponent approaches, highlighting the versatility of this strategy. nih.govresearchgate.net

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying purification processes. A novel methodology for the synthesis of 1,2,4-oxadiazoles utilizes a silica-gel-supported system under microwave irradiation. In this approach, a suitable benzamidoxime, such as 2,4-dimethoxybenzamidoxime, is reacted with an acryloyl chloride in the presence of potassium carbonate. Silica gel is then added, and the solvent is removed. The cyclization to the 1,2,4-oxadiazole ring is then achieved by microwave heating. nih.gov This method has been used to synthesize a series of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov

| Support | Key Reactants | Conditions | Product | Ref |

| Silica Gel | Benzamidoxime, 3-Aryl-acryloyl chlorides | K₂CO₃, Dichloromethane, then Microwave irradiation | (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

| Solid Support | DNA-conjugated aryl nitriles, Carboxylic acids | Multi-step sequence | DNA-encoded 3,5-disubstituted-1,2,4-oxadiazoles | nih.govresearchgate.netnih.govacs.org |

Biorelevant Synthesis Approaches (e.g., DNA-Encoded Libraries)

DNA-encoded libraries (DELs) have become a powerful tool in drug discovery, allowing for the screening of vast collections of compounds against biological targets. The synthesis of 1,2,4-oxadiazoles on DNA-chemical conjugates has been successfully developed, paving the way for oxadiazole-focused DELs. nih.govresearchgate.netnih.govacs.org

The synthesis typically follows a multistep protocol. nih.gov It begins with a DNA-conjugated aryl nitrile, which for the synthesis of the target compound would be a DNA-linked 2,4-dimethoxybenzonitrile. This nitrile is converted to the corresponding amidoxime using hydroxylamine. The amidoxime is then O-acylated with a variety of carboxylic acids. Finally, cyclodehydration is induced by heating in a buffered solution to yield the desired DNA-conjugated 3,5-disubstituted 1,2,4-oxadiazole. nih.govnih.govacs.org Conversions to the final oxadiazole products are reported to be in the range of 51-92%. nih.govnih.govacs.org

| Step | Description | Reagents/Conditions |

| 1 | Amidoxime formation | DNA-conjugated aryl nitrile, Hydroxylamine |

| 2 | O-acylation | Amidoxime intermediate, Carboxylic acid |

| 3 | Cyclodehydration | Heating in buffered solution (e.g., pH 9.5 borate buffer at 90 °C) |

This on-DNA synthesis is attractive for combinatorial chemistry as it utilizes widely available nitriles and carboxylic acids as building blocks. nih.gov

Synthesis of Bis-1,2,4-Oxadiazole Derivatives

Bis-1,2,4-oxadiazole derivatives are compounds containing two 1,2,4-oxadiazole rings, which are of interest for their potential applications in medicinal chemistry and materials science. Several synthetic routes to these structures have been developed.

One efficient method involves a one-pot reaction of diazidoglyoxime esters with triphenylphosphine (B44618). This reaction proceeds via a subsequent Staudinger and aza-Wittig reaction to produce bis-1,2,4-oxadiazole derivatives in good yields. arkat-usa.org Another approach utilizes a tandem Staudinger/aza-Wittig reaction starting from diaziglyoxime and isocyanates with triphenylphosphine to yield diamino derivatives of bis-1,2,4-oxadiazole. nih.gov While these methods have not been explicitly reported with dimethoxyphenyl substituents, they represent viable strategies for creating such molecules.

| Method | Key Starting Materials | Key Reagents | Product Type | Ref |

| Subsequent Staudinger/Aza-Wittig | Diazidoglyoxime esters | Triphenylphosphine | Fully substituted bis-1,2,4-oxadiazoles | arkat-usa.org |

| Tandem Staudinger/Aza-Wittig | Diaziglyoxime, Isocyanates | Triphenylphosphine | Diamino derivatives of bis-1,2,4-oxadiazole | nih.gov |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole provides critical information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy (B1213986) group protons, and the single proton on the oxadiazole ring.

The proton on the C5 position of the 1,2,4-oxadiazole (B8745197) ring typically appears as a singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms within the heterocyclic ring.

The protons of the 2,4-dimethoxyphenyl substituent exhibit a characteristic splitting pattern. The proton at the 6-position of the phenyl ring, being ortho to the oxadiazole substituent, typically appears as a doublet. The proton at the 5-position shows up as a doublet of doublets, and the proton at the 3-position appears as a doublet. The two methoxy groups (at positions 2 and 4) each produce a sharp singlet, typically observed in the range of δ 3.8 to 4.0 ppm.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxadiazole H-5 | 8.5 - 8.8 | Singlet (s) |

| Aromatic H-6' | 7.9 - 8.1 | Doublet (d) |

| Aromatic H-5' | 6.6 - 6.8 | Doublet of Doublets (dd) |

| Aromatic H-3' | 6.5 - 6.7 | Doublet (d) |

| Methoxy (-OCH₃) at C-2' | 3.8 - 4.0 | Singlet (s) |

| Methoxy (-OCH₃) at C-4' | 3.8 - 3.9 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-oxadiazole ring are highly deshielded and appear at the low-field end of the spectrum. researchgate.net Specifically, the C3 and C5 carbons of the 1,2,4-oxadiazole ring typically resonate in the range of δ 165-178 ppm. researchgate.netscispace.com The C3 carbon, attached to the dimethoxyphenyl group, and the C5 carbon can be distinguished based on their substitution.

The carbons of the dimethoxyphenyl ring show distinct signals. The quaternary carbons (C1', C2', C4') and the protonated carbons (C3', C5', C6') can be assigned based on their chemical shifts and data from two-dimensional NMR experiments like HSQC and HMBC. The methoxy carbons appear as sharp signals around δ 55-56 ppm.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Oxadiazole C-3 | 167.0 - 169.0 |

| Oxadiazole C-5 | 174.0 - 177.0 |

| Aromatic C-1' | 110.0 - 112.0 |

| Aromatic C-2' | 162.0 - 164.0 |

| Aromatic C-3' | 98.0 - 100.0 |

| Aromatic C-4' | 160.0 - 162.0 |

| Aromatic C-5' | 106.0 - 108.0 |

| Aromatic C-6' | 130.0 - 132.0 |

| Methoxy (-OCH₃) at C-2' | 55.5 - 56.5 |

| Methoxy (-OCH₃) at C-4' | 55.0 - 56.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the oxadiazole ring and the dimethoxyphenyl substituent. nih.gov

Key absorption bands include:

C=N stretching: The carbon-nitrogen double bond in the oxadiazole ring typically shows a strong absorption band in the region of 1610-1620 cm⁻¹. nih.gov

C-O-C stretching: The ether linkages of the methoxy groups and the C-O-C bond within the oxadiazole ring result in strong absorption bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. researchgate.net

Aromatic C-H stretching: These vibrations are observed as a series of bands above 3000 cm⁻¹.

Aromatic C=C stretching: These appear as medium to weak absorptions in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 2960 |

| C=N (Oxadiazole ring) | Stretching | 1610 - 1620 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Ether and Oxadiazole) | Asymmetric Stretching | 1200 - 1300 |

| C-O-C (Ether and Oxadiazole) | Symmetric Stretching | 1000 - 1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Under electron impact (EI) ionization, this compound will produce a molecular ion peak (M⁺·) corresponding to its exact molecular mass.

The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. researchgate.netnih.gov This can lead to the formation of nitrile and isocyanate fragments. For this compound, key fragments would likely include the 2,4-dimethoxybenzonitrile (B173694) cation and other ions resulting from the loss of small molecules like CO or N₂. The high-resolution mass spectrum (HRMS) allows for the precise determination of the elemental formula.

| m/z Value | Proposed Fragment Structure |

|---|---|

| 206 | [M]⁺· (Molecular Ion) |

| 163 | [M - HNCO]⁺· or [2,4-dimethoxybenzonitrile]⁺· |

| 148 | [163 - CH₃]⁺ |

| 133 | [2,4-dimethoxyphenyl]⁺ |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles. For a related compound, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, crystallographic analysis revealed that the oxadiazole ring is nearly coplanar with the adjacent phenyl ring. nih.gov

A similar analysis of this compound would be expected to show that the oxadiazole ring and the dimethoxyphenyl ring are largely coplanar, although some twisting may occur due to steric hindrance from the ortho-methoxy group. The crystal structure would also reveal intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which dictate the packing of the molecules in the crystal lattice.

nih.gov| Parameter | Typical Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral angle (Oxadiazole-Aryl ring) | 2.3 - 9.5° |

| C-N bond length (in ring) | ~1.30 - 1.38 Å |

| C-O bond length (in ring) | ~1.35 - 1.42 Å |

| N-O bond length (in ring) | ~1.40 - 1.43 Å |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide a microscopic view of orbital distributions and charge potentials.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

While specific experimental values for 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole are not widely published, DFT calculations on analogous structures, such as other aryl-substituted oxadiazoles (B1248032), provide valuable insights. For instance, in related 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often localized on the more electron-rich phenyl ring, whereas the LUMO is distributed across the heterocyclic oxadiazole system. mdpi.comresearchgate.net The energy gap for these types of molecules typically indicates good kinetic stability. clinicsearchonline.org

Table 1: Representative Electronic Properties of an Analogous Phenyl-Oxadiazole Derivative Note: Data is generalized from studies on similar oxadiazole structures for illustrative purposes.

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.6 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | ~ -2.1 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.5 eV | Difference between LUMO and HOMO; relates to molecular stability and reactivity. clinicsearchonline.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential (typically colored red) around the nitrogen atoms of the 1,2,4-oxadiazole (B8745197) ring, indicating these are the primary sites for electrophilic interactions. researchgate.net The oxygen atoms of the methoxy (B1213986) groups would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring would show positive potential (colored blue), representing electron-deficient regions. researchgate.net This electrostatic landscape is crucial for understanding how the molecule might interact with a biological receptor site. researchgate.net

Aromaticity is a key property of cyclic, planar molecules with delocalized π-electrons that imparts significant stability. The 1,2,4-oxadiazole ring is a five-membered heterocyclic system, and its degree of aromaticity has been a subject of computational study. Calculations have shown that the 1,2,4-oxadiazole ring is among the least aromatic of the five-membered heterocyclic systems. nih.gov This low aromaticity is attributed to the presence of the weak O-N bond and the electronegativity of the heteroatoms, which affects π-electron delocalization. nih.gov

Quantitative assessments using aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), nucleus-independent chemical shift (NICS), and Bird's aromaticity index (I5), confirm this. For the 1,2,4-oxadiazole ring, reported indices are relatively low (e.g., I5 = 39), suggesting a reduced aromatic character compared to rings like benzene (B151609) or even furan. nih.govnih.gov This lower aromaticity contributes to the ring's susceptibility to thermal or photochemical rearrangements. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques that predict the preferred orientation and interaction of one molecule (a ligand) when bound to the active site of another (a protein or enzyme). These simulations are fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action.

In these simulations, the oxadiazole ring and its substituents form critical interactions with amino acid residues in the enzyme's binding pocket. Common interactions for this class of compounds include:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and its methoxy groups can engage in hydrophobic and van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic phenyl ring can stack with the aromatic side chains of amino acids like tyrosine, phenylalanine, or tryptophan.

For instance, docking studies of other 1,2,4-oxadiazole derivatives against enzymes like cholinesterases have shown arene-H interactions with residues such as Tyr341 and Phe338.

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, a key conformational feature is the rotational freedom around the single bond connecting the phenyl ring to the oxadiazole ring. The preferred conformation, or binding mode, within an enzyme's active site will be the one that maximizes favorable interactions and minimizes steric clashes.

Docking simulations predict that ligands like this often adopt an L-shaped conformation to fit into the binding pockets of enzymes. The binding mode of a closely related 1,2,4-oxadiazole derivative in the active site of VEGFR-2 revealed that the molecule orients itself to place the substituted phenyl ring in a hydrophobic pocket, while the oxadiazole core positions itself to form hydrogen bonds. mdpi.com The specific 2,4-dimethoxy substitution pattern on the phenyl ring of the target compound would influence its preferred orientation to optimize interactions with specific amino acid residues within a binding site.

Table 2: Predicted Interaction Profile for an Analogous Oxadiazole Ligand in an Enzyme Active Site Note: This table is based on docking studies of a similar 3,5-dimethoxyphenyl-1,2,4-oxadiazole derivative with VEGFR-2 and is for illustrative purposes. mdpi.com

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Oxadiazole Nitrogen | Cys919 |

| Hydrophobic/van der Waals | Dimethoxyphenyl Ring | Val848, Leu840, Val916, Leu1035 |

| Pi-Pi Stacking | Phenyl Ring | Phe1047 |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone in modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, including those with a 3-(2,4-dimethoxyphenyl) substituent, these studies are instrumental in predicting activity and elucidating the mechanism of action at a molecular level.

The development of robust and predictive QSAR models is a multi-step process that involves the careful selection of a dataset of compounds, calculation of molecular descriptors, and the application of statistical methods to generate a correlation model. For series of 1,2,4-oxadiazole derivatives, various QSAR models have been developed to predict their activity against different biological targets, such as bacteria and cancer cells. nih.govresearchgate.net

A common approach involves dividing a dataset of 1,2,4-oxadiazole analogues with known biological activities into a training set and a test set. nih.gov The training set is used to build the QSAR model, while the test set, which is not used during model development, serves to validate its predictive power. nih.gov

Several statistical techniques are employed to derive these models, including:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a model by correlating the biological activity of compounds with the steric and electrostatic fields surrounding them. conicet.gov.ar

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed understanding of the structure-activity relationship. researchgate.net

k-Nearest Neighbor (kNN) Molecular Field Analysis (MFA): This method builds a model based on the similarity of compounds in the training set to predict the activity of new compounds. nih.gov

The statistical quality and predictive ability of the generated QSAR models are assessed using several parameters. A reliable QSAR model typically exhibits a high squared correlation coefficient (R²), indicating a good fit of the model to the data, and a high cross-validated correlation coefficient (q²), which demonstrates the model's internal predictive ability. nih.gov For a QSAR model to be considered acceptable, a q² value greater than 0.5 and an R² value greater than 0.6 are generally required. nih.gov External validation, using the test set, is crucial to confirm the model's ability to predict the activity of new, untested compounds. nih.gov

In a 3D-QSAR study on a series of 120 1,2,4-oxadiazole derivatives as Sortase A inhibitors, a model with a high predictive potential was developed. The model showed a q² of 0.6319 and an R² of 0.9235, indicating a robust and predictive model. nih.gov

Table 1: Statistical Parameters for a 3D-QSAR Model of 1,2,4-Oxadiazole Derivatives

| Parameter | Value | Description |

| q² (Cross-validated R²) | 0.6319 | Indicates good internal predictive ability of the model. nih.gov |

| R² (Non-cross-validated R²) | 0.9235 | Shows a strong correlation between the predicted and experimental activities. nih.gov |

| pred_r² (External validation) | 0.5479 | Confirms the model's ability to predict the activity of external compounds. nih.gov |

| F-value | 179.0 | Represents the statistical significance of the model. nih.gov |

| Number of molecules in training set | 96 | The set of compounds used to build the model. nih.gov |

| Number of molecules in test set | 24 | The set of compounds used to validate the model's predictive power. nih.gov |

This table presents data from a representative QSAR study on 1,2,4-oxadiazole derivatives and may not be specific to this compound, but illustrates the typical validation parameters.

A primary outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For 1,2,4-oxadiazole derivatives, specific structural features have been shown to be critical for their activity.

The presence of a dimethoxyphenyl group , as in this compound, is of particular interest. The methoxy groups (-OCH₃) are known to be electron-donating groups. Structure-activity relationship (SAR) studies on related 1,2,4-oxadiazole series have revealed that the presence of electron-donating groups on the phenyl ring can significantly enhance biological activity. nih.gov For instance, in a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles, a methoxy group at the para-position of the phenyl ring led to a tenfold increase in antileishmanial activity compared to a compound with an electron-withdrawing nitro group.

QSAR models often generate contour maps that visualize the regions around the molecule where certain physicochemical properties are favored or disfavored for enhanced activity.

Steric Descriptors: These relate to the size and shape of the molecule. Contour maps from 3D-QSAR studies on 1,2,4-oxadiazoles have indicated that bulky substituents at certain positions of the phenyl ring can be either beneficial or detrimental to activity, depending on the specific biological target. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. In some QSAR studies on 1,2,4-oxadiazoles, hydrophobic substituents in certain regions have been identified as essential for activity. nih.gov

Table 2: Key Physicochemical Descriptors and Their General Influence on the Activity of 1,2,4-Oxadiazole Derivatives

| Descriptor Type | Specific Descriptor | General Influence on Activity |

| Electronic | Electron-donating groups (e.g., -OCH₃) | Often enhances biological activity in related series. nih.gov |

| Electronegativity | The influence is position-dependent; in some models, electronegative groups on the phenyl ring are favorable. researchgate.net | |

| Steric | Molecular Volume/Bulk | The effect is highly specific to the target; bulky groups can either increase or decrease activity depending on their location. researchgate.net |

| Hydrophobic | LogP (Lipophilicity) | A balanced lipophilicity is often crucial for optimal absorption and distribution. |

| Hydrophobic fields (CoMSIA) | Specific regions requiring hydrophobic character for enhanced activity have been identified in some models. nih.gov | |

| Topological | Connectivity Indices | These can correlate with various biological activities by encoding information about the molecular structure. |

This table summarizes general findings from QSAR studies on 1,2,4-oxadiazole derivatives. The specific impact of these descriptors can vary depending on the biological target and the rest of the molecular structure.

Investigation of Advanced Reactivity and Chemical Transformations

Ring-Opening and Rearrangement Reactions

The 1,2,4-oxadiazole (B8745197) core is prone to undergo several types of rearrangement reactions, which are powerful tools for generating molecular diversity from a single heterocyclic precursor. The most prominent of these are the Boulton-Katritzky Rearrangement (BKR) and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions. researchgate.netosi.lv

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal or base-induced transformation. beilstein-journals.org It involves an intramolecular nucleophilic substitution where a nucleophilic atom within a three-atom side chain, typically at the C-3 or C-5 position, attacks the N-2 atom of the oxadiazole ring. chim.it This process is driven by the cleavage of the weak O-N bond and the subsequent formation of a more stable heterocyclic system. For a compound like 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole, a BKR would necessitate prior functionalization of the substituent at the C-5 position to introduce a side-chain containing a nucleophilic center. For instance, hydrazones of 3-acyl-1,2,4-oxadiazoles are known to rearrange into various triazoles. chim.itbeilstein-journals.org

ANRORC rearrangements are another significant reaction pathway, particularly for 1,2,4-oxadiazoles. This sequence begins with the addition of an external nucleophile to an electrophilic carbon of the ring (typically C-5), followed by the opening of the oxadiazole ring and subsequent re-closure to form a new heterocyclic product. chim.it The reaction of various 1,2,4-oxadiazoles with nucleophiles like hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov The outcome of these reactions is highly dependent on the substituents on the oxadiazole ring and the nature of the nucleophile used. rsc.org

| Rearrangement Type | Initiation | Key Mechanistic Step | Typical Product(s) | Ref. |

|---|---|---|---|---|

| Boulton-Katritzky (BKR) | Thermal, Acid, or Base | Intramolecular nucleophilic attack on N-2 from a side-chain at C-3 or C-5. | 1,2,3-Triazoles, 1,2,4-Triazoles, Imidazoles | chim.itnih.govunipa.it |

| ANRORC | External Nucleophile (e.g., hydrazine, amines) | Nucleophilic addition at C-5, ring-opening, and re-cyclization. | Triazoles, Triazinones, Indazoles | chim.itnih.govrsc.org |

Functionalization Strategies on the Oxadiazole Core and Phenyl Substituents

Further diversification of the this compound structure can be achieved by functionalizing either the heterocyclic core or the pendant phenyl ring. These two approaches are governed by different electronic principles.

Functionalization of the Oxadiazole Core: The 1,2,4-oxadiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-type nitrogen atoms. nih.govglobalresearchonline.net Therefore, reactions like nitration or Friedel-Crafts acylation on the ring itself are not feasible. Nucleophilic aromatic substitution (SNAr) is possible at the C-3 or C-5 positions, but it requires the presence of a suitable leaving group, such as a halogen. chim.it For the parent compound this compound, direct functionalization of the oxadiazole C-H bond at position 5 would likely require modern C-H activation strategies, which often rely on transition metal catalysis. acs.orgnih.gov

Functionalization of the Phenyl Substituent: The 2,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho, para-directing effects of the two methoxy (B1213986) groups. The 1,2,4-oxadiazole ring, being electron-withdrawing, acts as a deactivating group on the phenyl ring. researchgate.net However, the powerful activating influence of the methoxy groups dominates. Electrophilic attack (e.g., nitration, halogenation, acylation) is predicted to occur primarily at the C-5 position of the phenyl ring, which is para to the C-4 methoxy group and ortho to the C-2 methoxy group, and to a lesser extent at the C-3 position.

| Target | Reaction Type | Reactivity & Rationale | Potential Products | Ref. |

|---|---|---|---|---|

| Oxadiazole Core (C-5) | Electrophilic Substitution | Highly difficult; ring is electron-deficient. | Not typically observed. | nih.gov |

| Oxadiazole Core (C-5) | Nucleophilic Substitution | Requires prior installation of a leaving group (e.g., -Cl, -Br). | 5-Amino, 5-Alkoxy, 5-Alkyl derivatives. | chim.it |

| Phenyl Substituent | Electrophilic Substitution (e.g., Nitration) | Highly favored; activated by two methoxy groups. Directed to positions ortho/para to OMe. | Mainly 5-nitro-2,4-dimethoxyphenyl derivatives. | researchgate.net |

Catalyst Development for 1,2,4-Oxadiazole Modifications

While many catalytic methods focus on the initial synthesis of the 1,2,4-oxadiazole ring, several catalytic systems have been developed for the subsequent modification of the pre-formed heterocycle. organic-chemistry.orgnih.gov These strategies are crucial for late-stage functionalization and for building complex molecular architectures.

Transition metal catalysis, particularly with palladium, is a cornerstone for modifying heterocyclic compounds. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, enable the formation of C-C bonds. researchgate.netacs.org To apply these methods to this compound, the molecule would first need to be halogenated, for instance at the C-5 position of the oxadiazole ring (if a 5-unsubstituted precursor is used) or on the phenyl ring. The resulting halo-oxadiazole can then be coupled with a variety of boronic acids, alkenes, or other organometallic reagents.

Furthermore, tandem reactions that combine catalysis with inherent reactivity have emerged as a sophisticated strategy. For example, a palladium-catalyzed C-N coupling reaction between a 1,2,4-oxadiazol-3-amine (B1644292) and a 2-pyridyl triflate can be followed by a Boulton-Katritzky rearrangement in a one-pot procedure to rapidly generate complex fused heterocyclic systems like chim.itnih.govnih.govtriazolo[1,5-a]pyridines. rsc.orgacs.org

| Catalyst System | Reaction Type | Description | Potential Application | Ref. |

|---|---|---|---|---|

| Palladium(0) or Palladium(II) complexes (e.g., Pd(PPh3)4, Pd(OAc)2) | Cross-Coupling (e.g., Suzuki, Heck) | Forms C-C bonds between a halo-oxadiazole and a coupling partner. | Introduction of aryl, vinyl, or alkyl groups at a pre-functionalized position. | nih.govresearchgate.netacs.org |

| Palladium complexes with specific ligands (e.g., Xantphos) | Tandem C-N Coupling/BKR | Combines a cross-coupling step with an intramolecular rearrangement cascade. | Synthesis of fused triazolo-pyridine systems from amino-oxadiazole precursors. | rsc.orgacs.org |

| Copper Salts | ANRORC-like Rearrangements | Can catalyze rearrangements of oxadiazoles (B1248032) under specific conditions. | Formation of various nitrogen-containing heterocycles. | beilstein-journals.org |

Photochemical and Electrochemical Reactivity Studies

The response of this compound to light and electric current provides alternative pathways for its transformation, often leading to unique products not accessible through thermal methods.

Photochemical Reactivity: The photochemistry of 1,2,4-oxadiazoles is dominated by the cleavage of the weak O-N bond upon UV irradiation. chim.it This initial bond scission generates a highly reactive open-chain intermediate that can follow several pathways depending on the substitution pattern and reaction medium. For 3-aryl-1,2,4-oxadiazoles, common photochemical reactions include isomerization to the more stable 1,3,4-oxadiazole (B1194373) isomer or rearrangement to other heterocyclic systems. chim.it DFT (Density Functional Theory) studies have elucidated several competing mechanistic routes for these photo-rearrangements, including the ring contraction-ring expansion (RCRE), internal-cyclization isomerization (ICI), and migration-nucleophilic attack-cyclization (MNAC) pathways. acs.org In some cases, irradiation in a nucleophilic solvent like methanol (B129727) can lead to ring-opened products.

Electrochemical Reactivity: Electrochemical methods offer a green and efficient alternative for chemical transformations. While most research has focused on the electrochemical synthesis of 1,2,4-oxadiazoles, these studies provide insight into the molecule's redox properties. For example, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized via anodic oxidation of N-benzyl amidoximes, a process involving an iminoxy radical intermediate and intramolecular cyclization. rsc.org This suggests that the oxadiazole ring is stable under these oxidative conditions. Studies on the electrochemical reactivity of the formed ring, such as its reduction, are less common. However, given the presence of the reducible O-N bond, cathodic cleavage could be a potential pathway for ring-opening and transformation, representing an area for future investigation.

| Stimulus | Reaction Type | Key Intermediate/Process | Typical Product(s) | Ref. |

|---|---|---|---|---|

| UV Light | Photoisomerization / Rearrangement | Cleavage of O-N bond; formation of nitrene-like or zwitterionic intermediates. | 1,3,4-Oxadiazole isomers, Quinazolinones, Open-chain products. | chim.itacs.org |

| Electric Current (Anodic) | Oxidative Cyclization (Synthesis) | Generation of iminoxy radicals from amidoxime (B1450833) precursors. | 1,2,4-Oxadiazole ring formation. | rsc.org |

| Electric Current (Cathodic) | Reductive Cleavage (Predicted) | Potential reduction and cleavage of the O-N bond. | Ring-opened products. | chim.it |

Biological Activity Research and Mechanistic Insights in Vitro Focus

In Vitro Anti-Proliferative and Cytotoxic Activities against Cell Lines

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated notable anti-proliferative and cytotoxic effects against a range of human cancer cell lines. The core structure is considered a valuable scaffold in the design of potential new anticancer agents. nih.govnih.gov

The cytotoxic potential of 1,2,4-oxadiazole derivatives is commonly assessed using established in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The potency of the compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cell population.

Studies on related 1,2,4-oxadiazole compounds have revealed a range of cytotoxic activities. For instance, a benzothiazole (B30560) derivative of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole showed an IC50 value of 19.40 µM against the T47D breast cancer cell line. Other 1,2,4-oxadiazole derivatives have also been tested against various cancer cell lines, including colon (CaCo-2), colorectal (DLD1), and prostate (PC-3) cancer cells, with IC50 values indicating varying degrees of potency.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | |

| 2-[3-(Pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | |

| [2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | |

| 4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 |

Investigations into the mechanisms underlying the cytotoxic effects of oxadiazole derivatives suggest that they can induce programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle. nih.govmdpi.com For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have been shown to cause cell cycle arrest at the G2/M phase and trigger apoptosis in leukemia cell lines. researchgate.net This is often evaluated using techniques like flow cytometry with Annexin V-FITC staining, which can distinguish between viable, early apoptotic, and late apoptotic cells. nih.govresearchgate.net

One study on a related oxadiazole compound demonstrated a concentration-dependent increase in the percentage of apoptotic cells in the HEPG2 liver cancer cell line. nih.gov Treatment with the compound led to a significant rise in Annexin V-positive cells, indicating the induction of apoptosis. nih.gov Other research on 1,3,4-oxadiazole derivatives has shown they can perturb the cell cycle and induce apoptosis in both colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines. mdpi.com

Antimicrobial Activities (Antibacterial and Antifungal)

The 1,2,4-oxadiazole scaffold is also a component of molecules investigated for their antimicrobial properties. ijpbs.net Derivatives have been synthesized and screened for activity against various bacterial and fungal pathogens. mdpi.comdeepdyve.com

Research has explored the efficacy of oxadiazole derivatives against specific and challenging pathogens. In the realm of agriculture, certain 1,2,4-oxadiazole derivatives have shown significant antifungal activities against plant pathogenic fungi such as Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com The effectiveness is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of the mycelial growth. mdpi.com

In the context of bacterial pathogens, derivatives of the related 1,3,4-oxadiazole have been screened for their activity against Salmonella typhi, the causative agent of typhoid fever. nih.govnih.gov The antibacterial activity is often determined by measuring the diameter of the zone of inhibition in agar (B569324) diffusion assays. nih.gov Some 2-amino-1,3,4-oxadiazole derivatives have displayed significant antibacterial activity against this pathogen. nih.gov

| Compound | Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 4q (a 1,2,4-oxadiazole derivative) | Rhizoctonia solani | 38.88 | mdpi.com |

| Compound 4q (a 1,2,4-oxadiazole derivative) | Botrytis cinerea | 41.67 | mdpi.com |

| Compound 4q (a 1,2,4-oxadiazole derivative) | Fusarium graminearum | 149.26 | mdpi.com |

| Compound 4q (a 1,2,4-oxadiazole derivative) | Exserohilum turcicum | 228.99 | mdpi.com |

Some studies have delved into the physical effects of oxadiazole compounds on microbial cells. Scanning electron microscopy (SEM) analysis of Xanthomonas oryzae pv. oryzae, a plant pathogenic bacterium, revealed that treatment with a 1,3,4-oxadiazole derivative caused the bacterial cell membrane to rupture or become deformed. mdpi.com This suggests that the antibacterial mechanism may involve the disruption of the microbial cell envelope.

Enzyme Inhibition Studies and Target Identification

To understand the molecular basis of their biological activities, researchers have investigated the potential of oxadiazole derivatives to inhibit specific enzymes. For instance, some 1,3,4-oxadiazole derivatives have been identified as inhibitors of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the respiratory chain of fungi. mdpi.comnih.gov By blocking the energy metabolism of pathogens, these compounds can exert their antifungal effects. mdpi.com

In the context of anticancer research, the epidermal growth factor receptor (EGFR), a key enzyme in cell cycle regulation, has been identified as a potential target for 1,2,4-oxadiazole derivatives. nih.gov Certain compounds have shown robust inhibitory effects against the EGFR wild-type enzyme. nih.gov Other research has pointed to different targets, such as histone deacetylase (HDAC) and telomerase, for various 1,3,4-oxadiazole derivatives. nih.gov

Inhibition of Viral Proteases (e.g., SARS-CoV-2 PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key therapeutic target. nih.gov It is responsible for cleaving the viral polyprotein and also plays a role in dysregulating the host's innate immune response. nih.govmdpi.com The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of SARS-CoV-2 PLpro inhibitors. nih.gov

Researchers have designed and synthesized series of 1,2,4-oxadiazole derivatives, sometimes as bioisosteric replacements for the amide backbone in known inhibitors like GRL0617. nih.govbohrium.com These efforts have yielded compounds with significant inhibitory activity. For instance, certain 1,2,4-oxadiazole derivatives have demonstrated potent inhibition of PLpro, with some compounds exhibiting IC₅₀ values in the low micromolar range. bohrium.com One study highlighted a derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, which showed balanced dual inhibitory potential against both SARS-CoV-2 PLpro (IC₅₀ = 7.197 μM) and the spike protein's receptor-binding domain (RBD) (IC₅₀ = 8.673 μM). nih.gov Beyond PLpro, other viral proteases like the main protease (Mpro) have also been targeted, with 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives showing inhibitory activity. mdpi.com These findings underscore the potential of the 1,2,4-oxadiazole core in developing antiviral agents that target critical viral enzymes. nih.govbohrium.com

Modulation of Kinase Activities (e.g., MAPK, EGFR-TK, BRAF)

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (TK), is a significant target in cancer therapy. The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit kinase activity, particularly EGFR-TK.

Studies have identified 1,2,4-oxadiazole derivatives as potent EGFR inhibitors. In one investigation, several compounds based on this scaffold were tested against both wild-type EGFR (EGFR-WT) and its common resistance mutation, EGFR-T790M. The results indicated that specific derivatives could inhibit both forms of the enzyme, with IC₅₀ values under 10 μM for the wild-type and under 50 μM for the mutant. Another line of research involved creating 1,2,4-oxadiazole analogs of the multi-targeted tyrosine kinase inhibitor Ponatinib. These analogs demonstrated high potency in inhibiting the RET enzyme, another important tyrosine kinase.

Table 1: EGFR Kinase Inhibition by Select 1,2,4-Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 8d | EGFR-TK | 0.11 | Panc-1 | 0.23 | |

| 8e | EGFR-TK | 0.73 | Panc-1 | 2.00 | |

| 7a | EGFR-WT | <10 | MCF7 | ~8-13 | |

| 7b | EGFR-WT | <10 | MCF7 | ~8-13 | |

| 7m | EGFR-WT | <10 | MCF7 | ~8-13 | |

| 7a | EGFR-T790M | <50 | - | - | |

| 7b | EGFR-T790M | <50 | - | - | |

| 7m | EGFR-T790M | <50 | - | - |

Inhibition of Carbonic Anhydrase IX (CAIX)

Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many hypoxic tumors and is involved in pH regulation and tumor progression, making it a validated anticancer drug target. The development of selective CAIX inhibitors is a key strategy in cancer therapy. Research has shown that the 1,2,4-oxadiazole scaffold can be effectively utilized in designing potent CAIX inhibitors.

A study focused on 1,2,4-oxadiazole-sulfonamide conjugates identified compounds with significant antiproliferative activity linked to their ability to inhibit CAIX. For example, compound OX12 from this series showed an antiproliferative IC₅₀ of 11.1 µM and a CAIX inhibition IC₅₀ of 4.23 µM. Subsequent optimization led to compound OX27, which demonstrated even greater potency. These studies confirm that the 1,2,4-oxadiazole core, when appropriately functionalized with moieties like sulfonamides, can produce effective and targeted inhibitors of the tumor-associated CAIX isoform.

Interaction with Proteasome Subunits (e.g., Rpn6) and Nrf2 Pathway Activation

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of the cellular antioxidant response. Activating the Nrf2/ARE (Antioxidant Response Element) pathway is a recognized therapeutic strategy for managing diseases related to oxidative stress. The 1,2,4-oxadiazole core has been identified in a new chemotype of Nrf2 activators.

Other Enzyme Targets (e.g., DNA Gyrase, MAO-B, α-amylase, HDAC, Thymidylate Synthase)

The versatility of the 1,2,4-oxadiazole scaffold is further demonstrated by its application in targeting a diverse array of other enzymes.

DNA Gyrase: As an essential bacterial enzyme, DNA gyrase is a well-established target for antibacterial agents. Substituted 1,2,4-oxadiazoles have been designed and synthesized as potential DNA gyrase inhibitors, with structure-based optimization leading to compounds with low micromolar IC₅₀ values against E. coli DNA gyrase.

Monoamine Oxidase B (MAO-B): The selective inhibition of MAO-B is a key strategy in treating Parkinson's disease. bohrium.com Several studies have explored 1,2,4-oxadiazole derivatives as MAO-B inhibitors, noting that some exhibit high selectivity for the MAO-B isoform over MAO-A. bohrium.com For example, one derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was a highly potent MAO-B inhibitor with an IC₅₀ value of 0.036 μM. bohrium.com

α-Amylase: Inhibiting α-amylase and α-glucosidase is an effective approach for managing postprandial hyperglycemia in type II diabetes. Novel 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against these enzymes, suggesting their potential as antidiabetic agents.

Histone Deacetylase (HDAC): HDAC inhibitors are an important class of anticancer agents. Research has described 1,2,4-oxadiazole hydroxamate-based derivatives that function as potent HDAC inhibitors.

Thymidylate Synthase (TS): TS is a critical enzyme in DNA biosynthesis, making it a target for cancer chemotherapy. Hybrid molecules combining 1,3,4-oxadiazole and 1,2,3-triazole moieties have been developed as potential TS inhibitors, with some compounds showing inhibitory concentrations in the low micromolar range.

Table 2: Inhibition of Various Enzyme Targets by Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Oxadiazole Type | Lead Compound Example | IC₅₀ Value (µM) | Therapeutic Area | Source |

|---|---|---|---|---|---|

| DNA Gyrase | 1,2,4-Oxadiazole | Compound 35 | 1.2 | Antibacterial | |

| MAO-B | 1,2,4-Oxadiazole | Compound 2b | 74.68 | Neurodegenerative | |

| MAO-B | 1,2,4-Oxadiazole | Compound 4 | 0.036 | Neurodegenerative | bohrium.com |

| α-Amylase | 1,3,4-Oxadiazole | Compound 5g | 13.09 (µg/ml) | Antidiabetic | |

| HDAC | 1,2,4-Oxadiazole | Hydroxamate-based | Not specified | Anticancer | |

| Thymidylate Synthase | 1,3,4-Oxadiazole | Compound 12 | 2.52 | Anticancer |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 1,2,4-oxadiazole class of compounds, extensive SAR analyses have been conducted to guide the design of more potent and selective agents. These studies have revealed that the biological efficacy of these derivatives is highly dependent on the nature and position of substituents on the core heterocyclic and associated phenyl rings.

Key insights from SAR studies include the observation that substitutions at both the C3 and C5 positions of the 1,2,4-oxadiazole ring significantly impact activity. For instance, in the context of antimicrobial agents, the substituents at the C3 position of the oxadiazole ring were found to have a marked influence on activity against S. aureus. Similarly, for Nrf2 activators, structural optimization around the 1,2,4-oxadiazole core led to derivatives with much greater potency. The bioisosteric replacement of amide or ester groups with the 1,2,4-oxadiazole ring is a common and effective strategy, often enhancing metabolic stability while maintaining or improving biological interactions like hydrogen bonding.

Influence of Substituent Effects (e.g., Dimethoxyphenyl Moiety) on Biological Efficacy

The electronic properties of substituents on the aryl rings attached to the oxadiazole core are critical determinants of biological activity. For the specific compound This compound , the 2,4-dimethoxyphenyl group is of particular importance. This moiety contains two methoxy (B1213986) groups (-OCH₃), which are strong electron-donating groups (EDGs) due to resonance effects.

Multiple SAR studies on oxadiazole derivatives have consistently shown that the presence of EDGs on the phenyl ring enhances biological efficacy across different therapeutic targets.

In a study on antileishmanial 1,2,4-oxadiazoles, the presence of a methoxy group at the para-position of the C3-phenyl ring increased activity approximately tenfold compared to a derivative with an electron-withdrawing nitro group.

In the development of antiproliferative agents, SAR studies also revealed that the presence of EDGs greatly improved activity, while the introduction of electron-withdrawing groups (EWGs) was associated with decreased potency.

The 2,4-dimethoxy substitution pattern provides two such activating groups. This electronic profile suggests that the 2,4-dimethoxyphenyl moiety in the target compound likely contributes favorably to its potential biological activities by increasing the electron density of the aromatic system, which can enhance binding interactions with biological targets.

Bioisosteric Replacements and their Impact on Activity

Bioisosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of 1,2,4-oxadiazole derivatives, this approach has been explored to enhance potency, selectivity, and metabolic stability. While specific studies on the bioisosteric replacement of the 2,4-dimethoxyphenyl group in this compound are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights into how such modifications can influence biological activity.

The 1,2,4-oxadiazole ring itself is often considered a bioisostere of ester and amide functionalities, offering increased resistance to hydrolysis by esterases. researchgate.net This inherent stability makes the 1,2,4-oxadiazole scaffold an attractive core for designing novel therapeutic agents.

One notable bioisosteric modification involves the replacement of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole ring. In a study on cannabinoid receptor type 2 (CB2) ligands, this replacement in a series of high-affinity 1,2,4-oxadiazole derivatives resulted in a 10- to 50-fold decrease in CB2 affinity for two of the tested compounds. researchgate.net However, another analog from the newly synthesized 1,3,4-oxadiazole series still demonstrated high CB2 affinity with a Ki value of 25 nM and high selectivity over the CB1 receptor. researchgate.netrsc.org This suggests that while the 1,2,4-oxadiazole core may be preferred for optimal binding in some cases, the 1,3,4-oxadiazole can still yield potent and selective ligands. researchgate.netrsc.org The study also highlighted that the 1,3,4-oxadiazole bioisosteres exhibited higher polarity and reduced metabolic degradation in human liver microsomes. researchgate.net

In another example, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement in a series of 5-substituted-1H-indazoles led to the discovery of a potent and selective human monoamine oxidase B (MAO-B) inhibitor, with an IC50 value of 52 nM. nih.govmdpi.com This modification highlights the successful application of the 1,2,4-oxadiazole moiety in enhancing the pharmacological profile of a molecule. nih.govmdpi.com

Furthermore, structure-activity relationship (SAR) studies on other 1,2,4-oxadiazole derivatives reveal the impact of substitutions on the phenyl ring. For instance, in a series of Sirt2 inhibitors, a para-substituted phenyl ring at the 3-position of the 1,2,4-oxadiazole was found to be crucial for inhibitory action. upc.edu While this does not directly pertain to the 2,4-dimethoxy substitution pattern, it underscores the importance of the electronic and steric properties of the groups attached to the core structure.

Table 1: Impact of Bioisosteric Replacement on Receptor Affinity

| Original Scaffold | Bioisosteric Replacement | Target | Change in Affinity | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole derivative | 1,3,4-Oxadiazole derivative | CB2 Receptor | 10- to 50-fold decrease for some compounds | researchgate.net |

| Amide group in 1H-indazole | 1,2,4-Oxadiazole ring | MAO-B | Resulted in a potent inhibitor (IC50 = 52 nM) | nih.govmdpi.com |

Receptor Binding and Ligand Affinity Studies (In Vitro)

The in vitro receptor binding profile of this compound has not been specifically detailed in the available literature. However, studies on structurally related 1,2,4-oxadiazole derivatives have demonstrated their ability to bind to various receptors, indicating the potential for this class of compounds to act as modulators of different biological targets.

Research on novel 1,2,4-oxadiazole derivatives has shown their potential to interact with adrenergic receptors. nih.gov In one study, certain synthesized compounds containing the 1,2,4-oxadiazole moiety exhibited significant binding affinity for α-adrenoceptors, with some derivatives showing higher activity than the reference drug labetalol (B1674207) and comparable to prazosin. nih.gov However, these same compounds displayed poor binding to β-adrenoceptors. nih.gov

In the realm of nuclear receptors, a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives were investigated as modulators of the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). One compound from this series was identified as a potent and selective FXR antagonist with an IC50 of 0.58 μM. Further functionalization of the piperidine (B6355638) ring led to dual FXR antagonists and PXR agonists.

As previously mentioned in the context of bioisosterism, certain 1,2,4-oxadiazole derivatives have been identified as high-affinity ligands for the cannabinoid receptor 2 (CB2). researchgate.netrsc.org The replacement of the 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring generally led to a reduction in CB2 affinity, though one of the resulting 1,3,4-oxadiazole analogs maintained a high affinity (Ki = 25 nM). researchgate.netrsc.org

These findings collectively suggest that the 1,2,4-oxadiazole scaffold can be a versatile platform for developing ligands with specific receptor binding profiles. The nature and position of the substituents on the core heterocycle play a critical role in determining the affinity and selectivity for a particular receptor.

Table 2: Receptor Binding Data for Structurally Related 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Receptor | Binding Affinity/Activity | Reference |

|---|---|---|---|

| Phenoxypropanolamine-1,2,4-oxadiazole derivatives | α-Adrenoceptor | Higher than labetalol, similar to prazosin | nih.gov |

| Phenoxypropanolamine-1,2,4-oxadiazole derivatives | β-Adrenoceptor | Poor binding | nih.gov |

| 3-(2-Naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivative | FXR | Potent antagonist (IC50 = 0.58 μM) | |

| Adamantyl-1,2,4-oxadiazole derivative | CB2 Receptor | High affinity | researchgate.netrsc.org |

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,2,4-oxadiazole (B8745197) are recognized for their utility in organic electronic devices, particularly OLEDs, due to their excellent thermal and chemical stability. nih.govresearchgate.net They are primarily used to enhance device efficiency and longevity by controlling charge carrier movement within the device stack.

The 1,2,4-oxadiazole moiety is inherently electron-deficient, making it an ideal candidate for use in electron transport materials (ETMs). nih.govacs.org In an OLED, the ETM layer facilitates the injection and transport of electrons from the cathode towards the emissive layer, while simultaneously blocking the passage of holes from the anode. This confinement of both charge carriers within the emissive layer significantly increases the probability of their recombination, leading to more efficient light emission.

Materials incorporating oxadiazole rings generally possess a high electron affinity and a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which are critical properties for an effective ETM. acs.orgresearchgate.net These electronic characteristics help to minimize the energy barrier for electron injection and ensure smooth transport. The use of oxadiazole derivatives as a distinct electron transport layer has been shown to improve OLED efficiency by orders of magnitude compared to devices without such a layer. acs.org While small molecule ETMs that can be deposited via thermal evaporation are often highly effective, polymeric versions based on oxadiazole units have also been developed for solution-processable devices. acs.orggoogle.com

Beyond their role in charge transport, oxadiazole derivatives can also function as the light-emitting components in OLEDs. researchgate.netresearchgate.net By modifying the molecular structure, the emission color and luminescence efficiency can be tuned. researchgate.net A particularly effective strategy involves creating donor-acceptor molecules, where an electron-donating group is linked to an electron-accepting oxadiazole unit. rsc.org This architecture can lead to highly efficient emission through a process known as Thermally Activated Delayed Fluorescence (TADF).